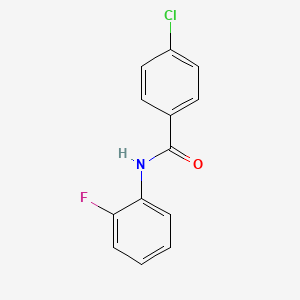

4-chloro-N-(2-fluorophenyl)benzamide

Description

4-Chloro-N-(2-fluorophenyl)benzamide is a substituted benzamide compound characterized by a benzamide core with a chlorine atom at the para position of the benzene ring and a 2-fluorophenyl group attached via an amide linkage. This structure places it within a broader class of halogenated benzamides, which are widely studied for their diverse biological activities, including antimicrobial, enzyme inhibitory, and receptor antagonistic properties . The compound’s structural features—specifically the electron-withdrawing chlorine and fluorine substituents—influence its electronic properties, solubility, and intermolecular interactions, making it a subject of interest in both synthetic and medicinal chemistry.

Properties

CAS No. |

196804-54-3 |

|---|---|

Molecular Formula |

C13H9ClFNO |

Molecular Weight |

249.67 g/mol |

IUPAC Name |

4-chloro-N-(2-fluorophenyl)benzamide |

InChI |

InChI=1S/C13H9ClFNO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) |

InChI Key |

YLDIXGQCWWSKGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Chloro-N-(3-chlorophenyl)benzamide

- Structural Difference : Replaces the 2-fluorophenyl group with a 3-chlorophenyl moiety.

- Impact : Theoretical studies using Gaussian03 revealed bond lengths (e.g., C-Cl: 1.736 Å) and angles consistent with XRD data, indicating minimal steric strain despite the meta-chloro substitution. This compound’s planar geometry facilitates stable crystal packing, a feature critical for solid-state applications .

4-Chloro-N-(4-chlorophenyl)benzamide (Compound 2 in )

- Structural Difference : Substitutes the 2-fluorophenyl group with a 4-chlorophenyl ring.

- Impact : This compound demonstrated activity as a Pdcd4 stabilizer, a tumor suppressor protein. The para-chloro substituent may enhance hydrophobic interactions in biological systems compared to the ortho-fluoro group in the parent compound .

Functional Group Modifications

4-Chloro-N-(3-fluoro-1-hydroxypropyl)benzamide (2j in )

- Structural Difference : Introduces a 3-fluoro-1-hydroxypropyl chain instead of the 2-fluorophenyl group.

- Impact : Synthesized via oxidative fluorination under photoredox catalysis, this derivative exhibits altered polarity due to the hydroxyl group, enhancing water solubility. The fluorinated alkyl chain may also improve metabolic stability .

4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

- Structural Difference : Features a sulfonylethyl-pyridyl substituent.

- Impact : Acts as a covalent PPARδ antagonist by binding to Cys249, showcasing how bulky electron-deficient groups can confer target specificity. The trifluoromethyl-pyridyl moiety enhances binding affinity and pharmacokinetic properties compared to simpler aryl substitutions .

Antimicrobial Activity

- 4-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide ():

- Exhibited 43–46% inhibition of Desulfovibrio piger biomass at 0.37–1.10 µM, attributed to the hydroxyl group’s ability to disrupt bacterial sulfate metabolism. The additional chloro substituents enhance lipophilicity, promoting membrane penetration .

- Contrast : The parent compound lacks a hydroxyl group, which may reduce its potency against sulfate-reducing bacteria.

Gastrokinetic Agents

- AS-4370 (): A morpholinyl-methyl-substituted benzamide with 4-amino-5-chloro-2-ethoxy groups. Demonstrated superior gastrokinetic activity (vs. metoclopramide) due to enhanced dopamine D2 receptor selectivity. The ethoxy and morpholine groups optimize pharmacokinetic profiles .

Crystallographic and Computational Data

- 4-Chloro-N-(2-phenoxyphenyl)benzamide (): Crystallographic studies reveal intermolecular hydrogen bonds (N-H···O) stabilizing the lattice, a feature shared with the parent compound.

- Theoretical vs. Experimental Data (): Bond length deviations <0.02 Å between computed (DFT) and XRD structures validate computational models for predicting benzamide conformations.

Tabulated Comparison of Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.